
1-Fluoro-2-isocyanato-4-methoxybenzene
Overview
Description
1-Fluoro-2-isocyanato-4-methoxybenzene is a useful research compound. Its molecular formula is C8H6FNO2 and its molecular weight is 167.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Building Block for Organic Synthesis
1-Fluoro-2-isocyanato-4-methoxybenzene serves as a crucial building block in the synthesis of more complex organic molecules. Its isocyanate functional group allows it to participate in various reactions, including:
- Urea Formation : Reacts with amines to form ureas, which are important in pharmaceuticals and agrochemicals.
- Carbamate Synthesis : Can react with alcohols to produce carbamates, widely used as pesticides and pharmaceuticals.
- Polymer Production : Used in the synthesis of polyurethanes, contributing to materials with unique properties.
Table 1: Summary of Reactions Involving this compound
Reaction Type | Products Formed | Applications |
---|---|---|
Reaction with Amines | Ureas | Pharmaceuticals, agrochemicals |
Reaction with Alcohols | Carbamates | Pesticides, pharmaceuticals |
Polymerization | Polyurethanes | Specialty materials |
Medicinal Chemistry
Research has indicated potential applications of this compound in drug development. Its structure allows for modifications that can enhance biological activity:
- Cytotoxicity Studies : Preliminary studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated an IC50 value of approximately 1.30 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity.
Case Study: Anticancer Activity
A study focused on the effects of this compound on MCF-7 cells revealed:
- Mechanism of Action : The compound induces apoptosis and disrupts the cell cycle at the S phase.
- IC50 Value : Approximately 1.30 µM, compared to standard treatments like SAHA (17.25 µM).
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 1.30 | Induction of apoptosis |
A549 | 25 | Inhibition of glycolysis |
HeLa | 20 | Disruption of metabolic pathways |
Industrial Applications
In industry, this compound is utilized for producing specialty chemicals and materials with unique properties:
- Specialty Polymers : The compound's reactivity enables the creation of polymers with tailored functionalities.
Mechanistic Insights
The reactivity of the isocyanate group is a focal point for understanding its applications:
- Electrophilic Nature : The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amino acids in proteins, making it useful for biomolecule modification.
Properties
Molecular Formula |
C8H6FNO2 |
---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
1-fluoro-2-isocyanato-4-methoxybenzene |
InChI |
InChI=1S/C8H6FNO2/c1-12-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3 |
InChI Key |
AUSGZUSFZWKICY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)N=C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.